molecular formula C16H20N2O B2719865 N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide CAS No. 1355715-82-0

N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide

Cat. No.: B2719865
CAS No.: 1355715-82-0
M. Wt: 256.349
InChI Key: DLPAHLAZBYWZFO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the cyano group and the acetamide moiety makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The active hydrogen on the C-2 position can participate in various substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and acetamide moiety enable the compound to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group can affect the compound’s interaction with molecular targets, potentially leading to unique biological effects and applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13-5-4-6-14(11-13)12-16(19)18(10-9-17)15-7-2-3-8-15/h4-6,11,15H,2-3,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPAHLAZBYWZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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